molecular formula C17H22N2O2 B5812965 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide

Cat. No. B5812965
M. Wt: 286.37 g/mol
InChI Key: GOJLZJXVPMIJOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The hydroxy group would be attached to the 2-position of the quinoline, and the isopropylbutanamide group would be attached via a methylene bridge .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The aromatic quinoline ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor. They are typically soluble in organic solvents .

Mechanism of Action

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide acts as a competitive inhibitor of acetylcholine receptors, binding to the receptor site and preventing the binding of acetylcholine. This inhibition leads to a variety of physiological effects, including decreased heart rate, decreased blood pressure, and decreased salivary gland secretion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine receptors, the modulation of neurotransmitter release, and the inhibition of various enzymes. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potentially valuable tool in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide is its high potency and specificity for acetylcholine receptors, making it a valuable tool for investigating the mechanisms of these receptors. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide, including the development of new drugs based on its biochemical and physiological effects, the investigation of its potential use in the treatment of various diseases, and the development of new methods for synthesizing and handling this compound. Additionally, further research is needed to fully understand the mechanisms of this compound and its effects on biological systems.

Synthesis Methods

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide can be synthesized through several methods, including the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with isopropylamine and butyric acid. This method yields a high purity product and has been used in many studies involving this compound.

Scientific Research Applications

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide has been used in a wide range of scientific research applications, including the study of neurotransmitter receptors, enzyme inhibition, and the effects of various drugs on biological systems. This compound has been found to be particularly useful in the study of acetylcholine receptors, which are involved in a variety of important physiological processes.

properties

IUPAC Name

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-7-16(20)19(12(2)3)11-14-10-13-8-5-6-9-15(13)18-17(14)21/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJLZJXVPMIJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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